Propane-1,2,3-triyl tripalmitate-d9-1

Beschreibung

Eigenschaften

IUPAC Name |

2,3-bis(16,16,16-trideuteriohexadecanoyloxy)propyl 16,16,16-trideuteriohexadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i1D3,2D3,3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNIQBQSYATKKL-GQALSZNTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

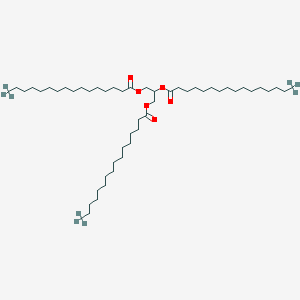

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC([2H])([2H])[2H])OC(=O)CCCCCCCCCCCCCCC([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H98O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

816.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Propane-1,2,3-triyl tripalmitate-d9-1: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Propane-1,2,3-triyl tripalmitate-d9-1, a deuterated analog of the endogenous triglyceride tripalmitin, serves as a crucial internal standard for precise quantification in mass spectrometry-based lipidomics and as a metabolic tracer in pharmacokinetic studies. This guide provides a comprehensive overview of its chemical properties, synthesis, and detailed protocols for its application in advanced research.

Core Concepts

This compound is the deuterium-labeled version of Propane-1,2,3-triyl tripalmitate, also known as Tripalmitin.[1] The incorporation of nine deuterium atoms into the molecule results in a mass shift that allows it to be distinguished from its endogenous, non-labeled counterpart by mass spectrometry. This property is fundamental to its application as an internal standard, enabling correction for sample loss during preparation and variations in instrument response.[2] Its chemical similarity to the natural lipid ensures it behaves almost identically during extraction and chromatographic separation, a critical factor for accurate quantification.[3]

Chemical and Physical Data

The essential physicochemical properties of this compound and its non-deuterated analog are summarized in the table below. While specific experimental data for the deuterated form is limited, properties such as melting point and density are expected to be very similar to the non-deuterated compound.

| Property | This compound | Propane-1,2,3-triyl tripalmitate (Tripalmitin) |

| Molecular Formula | C₅₁H₈₉D₉O₆[4] | C₅₁H₉₈O₆[5] |

| Molecular Weight | 816.38 g/mol [4] | 807.32 g/mol [5] |

| CAS Number | 285979-78-4[4] | 555-44-2[5] |

| Appearance | White to off-white solid[] | White, crystalline powder[5] |

| Melting Point | 66-67 °C (for d98 version)[] | 66-68 °C[5] |

| Boiling Point | Not available | 310-320 °C[5] |

| Density | Not available | 0.8752 g/cm³ at 70°C[] |

| Solubility | Soluble in chloroform, ethyl acetate (slightly), hexane (very slightly)[] | Insoluble in water; soluble in ether and chloroform[5][7] |

| Isotopic Purity | Typically ≥98% | Not Applicable |

Synthesis Pathway

The synthesis of this compound involves the esterification of glycerol with deuterated palmitic acid. A general synthetic workflow is outlined below. The key step is the preparation of palmitic acid-d9, which can be achieved through various deuteration methods, followed by a standard esterification reaction.

References

- 1. Quantitative analysis of triglycerides using atmospheric pressure chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TRIPALMITIN - Ataman Kimya [atamanchemicals.com]

- 3. lipidmaps.org [lipidmaps.org]

- 4. Measurement of triglyceride synthesis in humans using deuterium oxide and isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TRIPALMITIN | 555-44-2 [chemicalbook.com]

- 7. CAS 555-44-2: Tripalmitin | CymitQuimica [cymitquimica.com]

Propane-1,2,3-triyl tripalmitate-d9-1: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Propane-1,2,3-triyl tripalmitate-d9-1, a deuterated form of tripalmitin, for researchers, scientists, and drug development professionals. This document outlines its chemical structure, and physical and chemical properties, and explores its applications in metabolic research, particularly as a tracer and internal standard in quantitative analyses.

Chemical Structure and Properties

This compound is a saturated triglyceride where nine hydrogen atoms on the terminal methyl group of one of the palmitoyl chains have been replaced with deuterium. This isotopic labeling makes it a valuable tool for various analytical and research applications.

Chemical Structure:

An In-depth Technical Guide to the Synthesis and Purity of Deuterated Tripalmitin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and analysis of deuterated tripalmitin (Tripalmitin-d93). The information is compiled to assist researchers in obtaining high-purity, isotopically labeled tripalmitin for various applications, including metabolic studies and as an internal standard in mass spectrometry-based assays.

Overview of Deuterated Tripalmitin

Deuterated tripalmitin is a form of tripalmitin where all 93 hydrogen atoms on the three palmitic acid chains have been replaced with deuterium atoms. This isotopic labeling makes it a valuable tool in drug development and metabolic research, as it can be distinguished from its non-deuterated counterpart by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Properties of Deuterated Tripalmitin (Tripalmitin-d93)

| Property | Value |

| Molecular Formula | C₅₁H₅D₉₃O₆ |

| Molecular Weight | ~900.9 g/mol |

| Typical Chemical Purity | ≥98% |

| Typical Isotopic Purity | ≥98% atom D |

| Synonyms | Glyceryl tri(hexadecanoate-d31), Tripalmitin-d93 |

| Storage Conditions | -20°C, protected from light |

Synthesis of Deuterated Tripalmitin

The synthesis of deuterated tripalmitin is a two-step process involving the deuteration of the precursor, palmitic acid, followed by the esterification of the deuterated palmitic acid with glycerol. An enzymatic approach for esterification is detailed below, as it offers high selectivity and milder reaction conditions compared to purely chemical methods.

Step 1: Deuteration of Palmitic Acid

This protocol is based on a metal-catalyzed hydrogen-deuterium exchange reaction.

Experimental Protocol: Deuteration of Palmitic Acid

-

Materials:

-

Palmitic acid

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Platinum on carbon (Pt/C, 10 wt. %)

-

High-pressure reactor

-

-

Procedure:

-

In a high-pressure reactor, combine palmitic acid, D₂O, and a catalytic amount of Pt/C.

-

Seal the reactor and purge with an inert gas (e.g., argon).

-

Heat the mixture under pressure while stirring. The reaction progress can be monitored by taking small aliquots and analyzing them by mass spectrometry to determine the extent of deuteration.

-

After the reaction is complete (typically after several hours, repeated cycles may be necessary to achieve high deuteration levels), cool the reactor to room temperature.

-

Extract the deuterated palmitic acid using an organic solvent immiscible with water (e.g., diethyl ether or hexane).

-

Wash the organic phase with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield deuterated palmitic acid.

-

Step 2: Enzymatic Esterification of Deuterated Palmitic Acid and Glycerol

This protocol utilizes a lipase to catalyze the esterification reaction, which is known for its high efficiency and selectivity under mild conditions.

Experimental Protocol: Enzymatic Synthesis of Deuterated Tripalmitin

-

Materials:

-

Deuterated palmitic acid (from Step 1)

-

Glycerol (anhydrous)

-

Immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435)

-

Anhydrous organic solvent (e.g., hexane or iso-octane)

-

Molecular sieves (for maintaining anhydrous conditions)

-

-

Procedure:

-

In a round-bottom flask, dissolve deuterated palmitic acid and glycerol in the anhydrous organic solvent. A molar ratio of deuterated palmitic acid to glycerol of slightly over 3:1 is recommended to drive the reaction to completion.

-

Add the immobilized lipase to the reaction mixture. The amount of lipase is typically a small percentage of the total substrate weight.

-

Add activated molecular sieves to the flask to remove the water produced during the esterification, which helps to shift the equilibrium towards the product.

-

Stir the reaction mixture at a controlled temperature (e.g., 50-60 °C). The reaction can be monitored by thin-layer chromatography (TLC) to observe the formation of tripalmitin and the disappearance of the starting materials.

-

Once the reaction is complete, filter off the immobilized lipase and the molecular sieves. The lipase can often be washed and reused.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude deuterated tripalmitin.

-

Purification of Deuterated Tripalmitin

Purification is crucial to remove any unreacted starting materials, byproducts, and catalyst residues. A two-step purification process involving column chromatography followed by recrystallization is recommended.

Column Chromatography

Experimental Protocol: Purification by Column Chromatography

-

Materials:

-

Crude deuterated tripalmitin

-

Silica gel (for column chromatography)

-

Hexane

-

Diethyl ether

-

-

Procedure:

-

Prepare a silica gel column using a slurry of silica gel in hexane.

-

Dissolve the crude deuterated tripalmitin in a minimal amount of hexane and load it onto the column.

-

Elute the column with a gradient of diethyl ether in hexane. Start with pure hexane to elute non-polar impurities.

-

Gradually increase the polarity of the eluent with diethyl ether to elute the deuterated tripalmitin.

-

Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure.

-

Recrystallization

Experimental Protocol: Purification by Recrystallization

-

Materials:

-

Deuterated tripalmitin from column chromatography

-

Acetone or a mixture of hexane and ethyl acetate

-

-

Procedure:

-

Dissolve the deuterated tripalmitin in a minimal amount of hot solvent.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the solution in an ice bath to maximize the yield of crystals.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Dry the crystals under vacuum to obtain pure deuterated tripalmitin.

-

Purity Analysis

The chemical and isotopic purity of the final product should be assessed using appropriate analytical techniques.

Table 2: Analytical Techniques for Purity Assessment

| Technique | Purpose | Expected Outcome |

| ¹H NMR | To confirm the absence of protons in the fatty acid chains and assess chemical purity. | Absence of signals corresponding to the alkyl chain of palmitic acid. |

| ²H NMR | To confirm the presence and location of deuterium atoms. | Presence of signals corresponding to the deuterated positions. |

| Mass Spectrometry (MS) | To determine the molecular weight and isotopic enrichment.[1] | A molecular ion peak corresponding to the mass of tripalmitin-d93 and a distribution of isotopologues indicating high isotopic enrichment. |

| High-Performance Liquid Chromatography (HPLC) | To determine chemical purity. | A single major peak corresponding to tripalmitin. |

Visualizing the Process

Synthesis and Purification Workflow

Caption: Overall workflow for the synthesis, purification, and analysis of deuterated tripalmitin.

Signaling Pathway Analogy: The Path to Purity

While not a biological signaling pathway, the logical progression from starting materials to the final pure product can be visualized in a similar manner.

References

In-Depth Technical Guide: Mass Spectrum Analysis of Propane-1,2,3-triyl tripalmitate-d9-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrum of Propane-1,2,3-triyl tripalmitate-d9-1, a deuterated form of tripalmitin. This isotopically labeled triglyceride is a valuable tool in metabolic research, particularly in studies involving lipid metabolism, transport, and storage. Understanding its fragmentation pattern under mass spectrometry is crucial for accurate identification and quantification in complex biological matrices.

Introduction to Triglyceride Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. When analyzing triglycerides like this compound, common ionization methods include Electron Ionization (EI) and Electrospray Ionization (ESI). The resulting mass spectrum reveals the molecular weight of the parent molecule and a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure and provides valuable information for its identification.

The fragmentation of triglycerides typically involves the neutral loss of one or more fatty acid chains, leading to the formation of diagnostic diacylglycerol and monoacylglycerol fragment ions. Acylium ions, corresponding to the individual fatty acid chains, are also commonly observed.

Predicted Mass Spectrum of this compound

The introduction of nine deuterium atoms onto the glycerol backbone of tripalmitin results in a predictable shift in the mass-to-charge ratio of the molecular ion and any fragments containing the glycerol moiety. The palmitate chains themselves remain unlabeled.

Based on the known fragmentation of unlabeled tripalmitin and the principles of mass spectrometry of deuterated compounds, the following table summarizes the expected key ions in the mass spectrum of this compound.

| m/z (predicted) | Proposed Fragment Ion | Formula | Description |

| 816.8 | [M]⁺ | [C₅₁H₈₉D₉O₆]⁺ | Molecular Ion |

| 560.6 | [M - C₁₆H₃₁O₂]⁺ | [C₃₅H₅₈D₉O₄]⁺ | Diacylglycerol-d9 fragment (Loss of one palmitate) |

| 313.3 | [C₁₆H₃₁O]⁺ | [C₁₆H₃₁O]⁺ | Acylium ion (Palmitoyl cation) |

| 239.2 | [C₁₆H₃₁]⁺ | [C₁₆H₃₁]⁺ | Palmitoyl acylium ion fragment |

Fragmentation Pathway

The fragmentation of this compound is initiated by the ionization of the molecule. The resulting molecular ion is unstable and undergoes a series of fragmentation reactions to produce smaller, more stable ions. The primary fragmentation pathway involves the cleavage of the ester bonds linking the palmitate chains to the deuterated glycerol backbone.

Caption: Fragmentation pathway of this compound.

Experimental Protocol: Mass Spectrometry Analysis

While specific instrument parameters will vary, a general protocol for the analysis of this compound by mass spectrometry is outlined below.

Sample Preparation:

-

Dissolve an accurately weighed amount of this compound in a suitable organic solvent (e.g., chloroform, methanol, or a mixture thereof) to a final concentration of approximately 1 mg/mL.

-

Further dilute the stock solution with the appropriate solvent for the chosen ionization method. For ESI, a solvent system compatible with the mobile phase is recommended.

Instrumentation:

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

-

Ionization Source:

-

Electron Ionization (EI): Suitable for volatile compounds. The sample is introduced via a direct insertion probe or after separation by gas chromatography (GC).

-

Electrospray Ionization (ESI): A soft ionization technique suitable for less volatile and thermally labile molecules. The sample is typically introduced via liquid chromatography (LC) or direct infusion.

-

Data Acquisition:

-

Acquire mass spectra over a suitable m/z range (e.g., 100-1000 amu).

-

For tandem mass spectrometry (MS/MS) experiments, select the molecular ion ([M]⁺ or adducts like [M+H]⁺ or [M+NH₄]⁺) as the precursor ion and acquire the product ion spectrum.

The following diagram illustrates a typical experimental workflow for LC-MS/MS analysis.

Caption: General workflow for LC-MS analysis of lipids.

Conclusion

The mass spectrum of this compound is characterized by a molecular ion at m/z 816.8 and key fragment ions corresponding to the loss of a palmitate chain to form a deuterated diacylglycerol fragment at m/z 560.6, and the palmitoyl acylium ion at m/z 313.3. The presence of the nine deuterium atoms on the glycerol backbone provides a distinct mass signature that allows for its differentiation from its unlabeled counterpart and other lipid species. This detailed understanding of its mass spectral behavior is essential for researchers utilizing this stable isotope-labeled standard in metabolic studies.

Propane-1,2,3-triyl tripalmitate-d9-1: A Technical Guide for Advanced Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propane-1,2,3-triyl tripalmitate-d9-1, a deuterated form of tripalmitin, serves as a powerful tracer for in-depth metabolic research, particularly in the field of lipidomics. Its stable isotope label allows for the precise tracking and quantification of the metabolic fate of triglycerides (TGs) in vivo. This technical guide provides a comprehensive overview of its application, including experimental protocols, data interpretation, and visualization of relevant metabolic pathways. The use of stable isotope-labeled tracers like this compound is a gold-standard method for studying the dynamic processes of lipid metabolism, offering significant advantages over static measurements by enabling the determination of fluxes through metabolic pathways.[1][2][3]

Core Applications in Metabolic Research

This compound is primarily utilized as a tracer to investigate various facets of triglyceride metabolism.[4] Its applications include:

-

Measuring Triglyceride Kinetics: Determining the rates of synthesis, secretion, and clearance of triglycerides, particularly within very-low-density lipoproteins (VLDL).[5][6][7]

-

Metabolic Flux Analysis (MFA): Quantifying the flow of metabolites through the intricate network of lipid metabolic pathways.[8][9]

-

Investigating Fatty Acid Fate: Tracing the incorporation of palmitate from triglycerides into various tissues and other lipid species.

-

Studying Disease Pathophysiology: Elucidating the role of altered triglyceride metabolism in diseases such as obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD).[5][6]

Data Presentation: Quantitative Analysis of Triglyceride Kinetics

The following tables summarize key kinetic parameters of VLDL1-triglyceride and VLDL1-apolipoprotein B (apoB) metabolism in subjects with abdominal obesity, as determined in a multicenter tracer kinetic study using deuterated glycerol and leucine. While this study did not use this compound specifically, the principles and resulting data for triglyceride kinetics are highly relevant.

Table 1: VLDL1-Triglyceride Kinetic Parameters [5][6]

| Parameter | Mean ± SD | Correlation with Plasma Triglyceride (r-value) | p-value |

| Secretion Rate (mg/kg/d) | 35.0 ± 19.8 | 0.44 | <0.01 |

| Fractional Catabolic Rate (/d) | 8.9 ± 4.2 | -0.49 | <0.001 |

| Pool Size (mg/dL) | 48.2 ± 31.7 | 0.94 | <0.001 |

Table 2: VLDL1-ApoB Kinetic Parameters [5][6]

| Parameter | Mean ± SD | Correlation with Plasma Triglyceride (r-value) | p-value |

| Secretion Rate (mg/kg/d) | 13.9 ± 6.3 | 0.45 | <0.01 |

| Fractional Catabolic Rate (/d) | 6.8 ± 3.1 | -0.55 | <0.001 |

| Pool Size (mg/dL) | 26.1 ± 13.9 | 0.81 | <0.001 |

Experimental Protocols

The following provides a detailed methodology for a typical in vivo metabolic study using a deuterated triglyceride tracer, adapted from established protocols for stable isotope tracer studies in lipid metabolism.

Protocol 1: In Vivo Tracer Administration and Sample Collection

Objective: To determine the in vivo kinetics of plasma triglycerides.

Materials:

-

This compound

-

Vehicle for administration (e.g., corn oil)

-

Animal model (e.g., C57BL/6 mice)

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

Centrifuge

-

Freezer (-80°C)

Procedure:

-

Animal Preparation: Acclimatize animals to the experimental conditions. Fast animals overnight prior to the study to achieve a metabolic steady state.

-

Tracer Administration: Prepare a homogenous suspension of this compound in the chosen vehicle. Administer the tracer orally via gavage. The dosage should be optimized based on the animal model and analytical sensitivity.

-

Blood Sampling: Collect blood samples at predetermined time points post-administration (e.g., 0, 30, 60, 90, 120, 180, 240 minutes). A typical sampling schedule allows for the characterization of the absorption and clearance phases of the tracer.

-

Plasma Separation: Immediately after collection, centrifuge the blood samples at 4°C to separate plasma.

-

Sample Storage: Aliquot and store plasma samples at -80°C until analysis.

Protocol 2: Lipid Extraction and Mass Spectrometry Analysis

Objective: To quantify the enrichment of deuterated palmitate in plasma triglycerides.

Materials:

-

Plasma samples

-

Chloroform/methanol solution (2:1, v/v)

-

Internal standards (e.g., deuterated lipid standards for other fatty acids)

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system

-

Gas chromatography-mass spectrometry (GC-MS) system (for fatty acid analysis)

Procedure:

-

Lipid Extraction: Perform a Folch extraction by adding chloroform/methanol to the plasma samples to precipitate proteins and extract lipids.

-

Triglyceride Isolation: Isolate the triglyceride fraction from the total lipid extract using thin-layer chromatography (TLC) or solid-phase extraction (SPE).

-

Hydrolysis and Derivatization (for GC-MS): Hydrolyze the isolated triglycerides to release fatty acids. Derivatize the fatty acids to their methyl esters (FAMEs) for GC-MS analysis.

-

LC-MS/MS Analysis: Analyze the intact deuterated triglycerides directly from the lipid extract. Use a method that can separate different triglyceride species and accurately measure the isotopic enrichment.

-

GC-MS Analysis: Analyze the FAMEs to determine the isotopic enrichment of palmitate.

-

Data Analysis: Calculate the tracer-to-tracee ratio (TTR) from the mass spectrometry data. This ratio is used to determine the fractional catabolic rate (FCR) and secretion rate (SR) of the triglycerides.

Visualization of Metabolic Pathways and Workflows

Signaling Pathways in Triglyceride Metabolism

The metabolism of triglycerides is tightly regulated by a complex interplay of signaling pathways that respond to the energetic state of the cell. Key pathways include the insulin, glucagon, and AMP-activated protein kinase (AMPK) pathways.

Caption: Key signaling pathways regulating triglyceride metabolism.

Experimental Workflow for In Vivo Metabolic Tracing

The following diagram illustrates a typical workflow for a metabolic tracing study using this compound.

Caption: General workflow for in vivo lipid metabolism studies.

Conclusion

This compound is an invaluable tool for researchers seeking to unravel the complexities of triglyceride metabolism. By employing stable isotope tracing, scientists can gain dynamic insights into metabolic pathways that are not achievable with conventional static measurements. The detailed protocols and data presented in this guide provide a solid foundation for designing and executing robust metabolic studies, ultimately contributing to a deeper understanding of metabolic diseases and the development of novel therapeutic strategies.

References

- 1. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. joe.bioscientifica.com [joe.bioscientifica.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ahajournals.org [ahajournals.org]

- 6. Kinetic and Related Determinants of Plasma Triglyceride Concentration in Abdominal Obesity: Multicenter Tracer Kinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stable isotope tracer dilution for quantifying very low-density lipoprotein-triacylglycerol kinetics in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

Navigating Lipidomics Research: A Technical Guide to Propane-1,2,3-triyl tripalmitate-d9-1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for the procurement and application of Propane-1,2,3-triyl tripalmitate-d9-1, a deuterated internal standard crucial for accurate quantification in lipidomics research. The following sections provide a detailed overview of suppliers, experimental protocols, and visual workflows to facilitate its effective implementation in your analytical studies.

Suppliers of this compound

The selection of a high-purity, reliable internal standard is the foundation of robust quantitative analysis. This compound is available from several reputable suppliers specializing in stable isotope-labeled compounds for research purposes. The table below summarizes key quantitative data from prominent suppliers to aid in your selection process.

| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight | Purity/Isotopic Enrichment |

| MedChemExpress | This compound | HY-W013061S8 | 285979-78-4 | C₅₁H₈₉D₉O₆ | 816.38 | Not specified |

| Cambridge Isotope Laboratories, Inc. | Tripalmitin (trispalmitoyl-D₉₃, 98%) | DLM-9462 | 241157-04-0 | C₅₁H₅D₉₃O₆ | 900.89 | 98% Chemical Purity |

Note: The "-d9-1" designation can be ambiguous. Researchers should carefully verify the exact deuteration pattern and position from the supplier's certificate of analysis to ensure it is suitable for their specific analytical method. Cambridge Isotope Laboratories offers a more heavily deuterated version (d93), which may be advantageous in minimizing isotopic overlap with endogenous species.

Core Application: Internal Standard for Quantitative Mass Spectrometry

This compound serves as an ideal internal standard for the quantification of triglycerides and other lipids in complex biological matrices.[1] Its chemical properties are nearly identical to its endogenous, non-deuterated counterpart, ensuring it behaves similarly during sample extraction, derivatization, and chromatographic separation. However, its increased mass allows for clear differentiation by a mass spectrometer. This principle, known as stable isotope dilution, is the gold standard for correcting for sample loss and variations in ionization efficiency, leading to highly accurate and precise quantification.[2][3]

Experimental Protocols

The following sections outline detailed methodologies for the use of this compound as an internal standard in a typical lipidomics workflow involving liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Preparation of Internal Standard Stock Solution

A precise and accurate stock solution of the internal standard is critical for quantitative analysis.

-

Materials:

-

This compound

-

High-purity organic solvent (e.g., chloroform/methanol 2:1, v/v)

-

Analytical balance

-

Volumetric flasks

-

-

Procedure:

-

Accurately weigh a precise amount of this compound using an analytical balance.

-

Dissolve the weighed standard in a known volume of the organic solvent in a volumetric flask to create a concentrated stock solution (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution to create a working internal standard solution at a concentration appropriate for your analytical method and the expected concentration of the endogenous analytes.

-

Store the stock and working solutions in amber glass vials at -20°C or -80°C to prevent degradation.

-

Sample Preparation and Lipid Extraction (Folch Method)

This protocol describes a common lipid extraction method from plasma, incorporating the internal standard at the initial step.

-

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

Internal standard working solution

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Vortex mixer

-

Centrifuge

-

-

Procedure:

-

Thaw frozen biological samples on ice.

-

In a glass tube, add a known volume of the internal standard working solution.

-

Add a precise volume of the biological sample to the tube containing the internal standard and vortex briefly.

-

Add a 2:1 (v/v) mixture of chloroform:methanol to the sample to achieve a final solvent-to-sample ratio of 20:1 (e.g., for a 50 µL plasma sample, add 1 mL of the chloroform:methanol mixture).

-

Vortex the mixture thoroughly for 2 minutes to ensure complete mixing and protein precipitation.

-

Add 0.2 volumes of 0.9% NaCl solution (e.g., 200 µL for 1 mL of solvent) to induce phase separation. Vortex for 30 seconds.

-

Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.

-

Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.

-

Dry the collected lipid extract under a gentle stream of nitrogen gas.

-

Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/isopropanol 1:1, v/v).

-

LC-MS/MS Analysis

This section provides a general framework for the chromatographic separation and mass spectrometric detection of lipids.

-

Instrumentation:

-

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

-

Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

-

-

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column suitable for lipid separation (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

-

Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic lipids.

-

Flow Rate: 0.3-0.6 mL/min.

-

Column Temperature: 55°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI), typically in positive mode for triglycerides.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer for targeted quantification. This involves monitoring specific precursor-to-product ion transitions for both the endogenous lipid and the deuterated internal standard. For high-resolution instruments, extracted ion chromatograms can be used.

-

Optimization: Source and compound parameters (e.g., collision energy, declustering potential) should be optimized for each lipid and the internal standard by direct infusion.

-

Visualizing the Workflow and Principles

To further clarify the experimental process and the underlying principles, the following diagrams are provided in the DOT language for Graphviz.

Caption: A comprehensive workflow for quantitative lipid analysis using a deuterated internal standard.

Caption: The foundational principle of stable isotope dilution for accurate quantification.

By adhering to these detailed protocols and understanding the core principles of its application, researchers can confidently employ this compound to achieve high-quality, reproducible data in their lipidomics studies, ultimately advancing our understanding of the role of lipids in health and disease.

References

Methodological & Application

Application Note: Quantitative Lipidomics Analysis of Tripalmitin Using a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of tripalmitin in biological samples using a stable isotope-labeled internal standard and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Lipidomics, the large-scale study of lipids in biological systems, is a rapidly growing field providing crucial insights into cellular metabolism, signaling, and the pathogenesis of various diseases.[1] Triglycerides are a major class of lipids that function as energy storage molecules. Accurate and precise quantification of specific triglyceride species, such as tripalmitin, is essential for understanding metabolic disorders. Stable isotope dilution mass spectrometry is the gold standard for quantitative analysis, offering high accuracy and precision by correcting for sample loss during preparation and variations in instrument response.[2] This protocol details a robust method for the quantification of tripalmitin in plasma or tissue homogenates using deuterated tripalmitin (Tripalmitin-d98) as an internal standard.

Experimental Protocol

This protocol is based on established lipid extraction and LC-MS/MS analysis methods.[3][4][5]

Materials and Reagents

-

Tripalmitin standard (Sigma-Aldrich)

-

Deuterated Tripalmitin (Tripalmitin-d98) internal standard (Cayman Chemical)

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

Isopropanol (HPLC grade)

-

Hexane (HPLC grade)

-

Ammonium formate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Butylated hydroxytoluene (BHT)

-

Ultrapure water

-

Biological samples (e.g., plasma, tissue homogenate)

Sample Preparation (Lipid Extraction)

A modified Bligh-Dyer extraction method is employed for optimal recovery of triglycerides.[5]

-

Homogenization (for tissue samples): Homogenize 10-20 mg of tissue in 1 mL of ice-cold phosphate-buffered saline (PBS).

-

Spiking of Internal Standard: To 100 µL of plasma or tissue homogenate, add 10 µL of Tripalmitin-d98 internal standard solution (10 µg/mL in chloroform/methanol 2:1, v/v).

-

Lipid Extraction:

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture containing 0.01% BHT to the sample.

-

Vortex thoroughly for 1 minute.

-

Add 500 µL of ultrapure water and vortex for 30 seconds.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.

-

-

Collection of Lipid Phase: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new tube.

-

Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in 100 µL of isopropanol/hexane/water (85:12:3, v/v/v) for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid chromatography is used to separate tripalmitin from other lipid species, followed by detection and quantification using tandem mass spectrometry.

-

LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is suitable for triglyceride analysis.

-

Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

-

Mobile Phase B: 10 mM Ammonium formate in isopropanol/acetonitrile (90:10, v/v) with 0.1% formic acid.

-

Gradient Elution:

-

0-2 min: 30% B

-

2-15 min: 30-95% B

-

15-20 min: 95% B

-

20.1-25 min: 30% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Tripalmitin: Precursor ion [M+NH4]+ m/z 824.8 → Product ion m/z 551.5

-

Tripalmitin-d98 (IS): Precursor ion [M+NH4]+ m/z 922.9 → Product ion m/z 603.6

-

Data Analysis and Quantification

-

Peak Integration: Integrate the peak areas for both the endogenous tripalmitin and the deuterated internal standard using the instrument's software.

-

Calibration Curve: Prepare a calibration curve by plotting the ratio of the peak area of the tripalmitin standard to the peak area of the internal standard against the concentration of the tripalmitin standard.

-

Quantification: Determine the concentration of tripalmitin in the samples by interpolating the peak area ratios from the calibration curve.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of this quantitative lipidomics method.

| Parameter | Result |

| Linearity (R²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 85-115% |

Visualizations

Experimental Workflow

Caption: Quantitative lipidomics workflow from sample preparation to data analysis.

Logical Relationship of Quantification

Caption: Logic of absolute quantification using an internal standard and calibration curve.

References

- 1. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Extraction, chromatographic and mass spectrometric methods for lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Integrated Quantitative Targeted Lipidomics and Proteomics Reveal Unique Fingerprints of Multiple Metabolic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Triglyceride Analysis using an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triglycerides (TGs) are a major class of lipids that serve as a primary form of energy storage in eukaryotes. The accurate quantification of triglycerides in various biological matrices is crucial for research in metabolism, diagnostics, and drug development. The use of an internal standard (IS) is a critical component of robust analytical methods for TG analysis, as it corrects for variability introduced during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.[1][2][3] An internal standard is a compound that is chemically similar to the analyte but is not naturally present in the sample.[2] It is added in a known quantity to every sample, calibrator, and quality control sample at the beginning of the sample preparation process.[1][2]

This document provides detailed application notes and protocols for the preparation of samples for triglyceride analysis using an internal standard, with a focus on lipid extraction and subsequent analysis by mass spectrometry.

Selecting an Appropriate Internal Standard

The choice of an internal standard is critical for the accuracy of triglyceride quantification. An ideal internal standard should have similar chemical and physical properties to the triglycerides being analyzed, including extraction recovery and ionization efficiency, but be distinguishable by the analytical instrument.

Common Internal Standards for Triglyceride Analysis:

-

Odd-Chain Triglycerides: Triglycerides with odd-numbered fatty acid chains, such as triheptadecanoin (C17:0), trinonadecanoin (C19:0), are often used as they are not typically found in biological samples.[4][5]

-

Stable Isotope-Labeled Triglycerides: These are considered the gold standard for mass spectrometry-based quantification.[3] They have the same chemical structure as the endogenous triglycerides but are heavier due to the incorporation of stable isotopes (e.g., ¹³C or ²H). An example is 1,1,1-¹³C₃-Triolein.[4]

-

Non-endogenous Natural Triglycerides: In some cases, a naturally occurring triglyceride that is not present in the sample matrix can be used. For instance, glyceryl trilinolenate was used as an internal standard for the analysis of triglycerides in human blood.[6][7]

Sample Preparation Workflow

The general workflow for preparing biological samples for triglyceride analysis involves lipid extraction, the addition of an internal standard, and preparation for the chosen analytical platform.

Caption: Experimental workflow for triglyceride analysis.

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma/Serum using the Folch Method

This protocol describes the extraction of lipids from plasma or serum samples using a modified Folch method, which is considered a gold standard for lipid extraction.[8][9]

Materials:

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Internal Standard (IS) stock solution (e.g., Triheptadecanoin in chloroform)

-

Glass centrifuge tubes with PTFE-lined caps

-

Pipettes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Sample and IS Preparation:

-

Pipette 100 µL of plasma or serum into a glass centrifuge tube.

-

Add a known amount of the internal standard stock solution to the sample. The amount of IS added should be within the linear range of the analytical method.

-

-

Lipid Extraction:

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample tube.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

-

-

Phase Separation:

-

Add 400 µL of 0.9% NaCl solution to the tube.

-

Vortex for 30 seconds.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C to facilitate phase separation.[1] Two distinct phases will be observed: an upper aqueous phase and a lower organic phase containing the lipids.

-

-

Lipid Collection:

-

Carefully aspirate and discard the upper aqueous phase without disturbing the lower organic phase.

-

Transfer the lower organic (chloroform) phase containing the lipids to a new clean glass tube.

-

-

Drying and Reconstitution:

-

Evaporate the solvent from the collected lipid extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent for the analytical instrument (e.g., 100 µL of isopropanol for LC-MS analysis).

-

Protocol 2: Lipid Extraction from Tissue

This protocol is adapted for the extraction of lipids from tissue samples.

Materials:

-

Same as Protocol 1, with the addition of:

-

Tissue homogenizer

-

Sodium sulfate (anhydrous)

Procedure:

-

Tissue Homogenization:

-

Internal Standard Addition and Extraction:

-

Add a known amount of the internal standard stock solution.

-

Add 4 mL of methanol followed by 8 mL of chloroform (maintaining a 2:1 chloroform:methanol ratio).[9]

-

Vortex vigorously for 2 minutes.

-

-

Phase Separation and Lipid Collection:

-

Follow steps 3 and 4 from Protocol 1.

-

-

Drying and Reconstitution:

-

Follow step 5 from Protocol 1.

-

Data Presentation

The following table summarizes the performance of various lipid extraction methods for triglyceride analysis. The choice of method can impact the lipid yield and purity.

| Extraction Method | Principle | Advantages | Disadvantages | Typical Lipid Yield |

| Folch | Solvent partitioning with a chloroform/methanol mixture.[9][10] | Gold standard, high lipid recovery, especially for samples with >2% lipid content.[10] | Use of hazardous chlorinated solvents, relatively time-consuming. | High |

| Bligh & Dyer | A modified solvent partitioning method with a lower solvent-to-sample ratio.[10] | Efficient for samples with <2% lipid content, uses less solvent than the Folch method.[10] | Use of chlorinated solvents. | Good |

| Supercritical Fluid Extraction (SFE) | Extraction using a supercritical fluid, typically CO₂.[10][11] | Environmentally friendly ("green" solvent), tunable selectivity. | High initial equipment cost. | Variable, depends on parameters |

| Microwave-Assisted Extraction (MAE) | Microwave energy heats the solvent and disrupts sample cells to release lipids.[10] | Reduced extraction time and solvent consumption. | Potential for thermal degradation of lipids if not controlled. | Good to High |

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls to enhance solvent penetration and lipid extraction.[10] | Increased extraction efficiency, reduced processing time. | Potential for localized heating and radical formation. | Good to High |

Analysis by Mass Spectrometry

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the analysis of triglycerides. Reversed-phase chromatography is commonly used to separate different triglyceride species based on their carbon number and degree of unsaturation.[12]

-

Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are typically used. For ESI, ammonium adducts ([M+NH₄]⁺) are often monitored in positive ion mode.[6][7]

-

Detection: Triple quadrupole mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode provide high selectivity and sensitivity for quantification.[6][7][13] The precursor ion is the ammonium adduct of the triglyceride, and the product ions are generated from the neutral loss of a fatty acid.[6][7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for triglyceride analysis, often after derivatization to fatty acid methyl esters (FAMEs).[3] However, direct analysis of intact triglycerides by high-temperature GC-MS is also possible.[5][14]

-

Derivatization (for FAME analysis): Triglycerides are transesterified to FAMEs using a reagent such as 2% sulfuric acid in methanol.[3]

-

Direct Analysis: For intact triglycerides, a high-temperature capillary column is required.[14]

-

Ionization: Electron ionization (EI) is commonly used, although it can lead to extensive fragmentation and the absence of a molecular ion.[15] Chemical ionization (CI) can be used to obtain molecular weight information.[15]

Quantification

The concentration of each triglyceride species is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve. The calibration curve is generated by analyzing a series of standards with known concentrations of the triglyceride and a constant concentration of the internal standard.[1]

Conclusion

The use of an internal standard is indispensable for the accurate and precise quantification of triglycerides in biological samples. The selection of an appropriate internal standard, a robust extraction method, and a sensitive analytical platform are all critical for obtaining reliable data. The protocols and information provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate methods for triglyceride analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Determination of triacylglycerols in serum by capillary gas chromatography with trinonadecanoylglycerol as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lcms.cz [lcms.cz]

- 7. lcms.cz [lcms.cz]

- 8. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mmpc.org [mmpc.org]

- 10. benchchem.com [benchchem.com]

- 11. ANALYSIS OF LIPIDS [people.umass.edu]

- 12. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. waters.com [waters.com]

- 14. meatscience.org [meatscience.org]

- 15. Qualitative Analysis of Triglycerides in Cooking Oil Using GC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

Application Note: Quantitative Analysis of Triglycerides in Biological Samples Using a Deuterated Internal Standard

Introduction

The accurate quantification of triglycerides in biological matrices is crucial for research in various fields, including metabolic diseases, drug development, and nutritional science. This application note provides a detailed protocol for the spiking of a deuterated internal standard, Propane-1,2,3-triyl tripalmitate-d9-1, into biological samples for subsequent analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively corrects for variations in sample preparation, extraction efficiency, and matrix effects, leading to highly accurate and precise results[1][2][3]. This compound is a suitable internal standard for the quantification of endogenous tripalmitin and other similar triglyceride species[4][5].

This document is intended for researchers, scientists, and drug development professionals familiar with basic laboratory techniques and LC-MS/MS analysis.

Principle

The methodology involves the addition of a known amount of this compound to a biological sample (e.g., plasma, serum, tissue homogenate) at the earliest stage of sample preparation[1][2]. This "spiking" ensures that the internal standard undergoes the same processing as the endogenous analytes. Following extraction and cleanup, the sample is analyzed by LC-MS/MS. The analyte concentration is determined by comparing the peak area of the endogenous triglyceride to the peak area of the deuterated internal standard.

Materials and Reagents

-

This compound (ISTD)

-

Biological matrix (e.g., human plasma, rat liver tissue)

-

Methanol (LC-MS grade)

-

Chloroform (HPLC grade)

-

Methyl-tert-butyl ether (MTBE) (HPLC grade)

-

Isopropanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Ammonium formate

-

Formic acid

-

Microcentrifuge tubes

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator or vacuum concentrator

-

LC-MS/MS system with an electrospray ionization (ESI) source

Experimental Protocols

Protocol 1: Preparation of Internal Standard Stock and Working Solutions

-

ISTD Stock Solution (1 mg/mL):

-

Accurately weigh 1 mg of this compound.

-

Dissolve in 1 mL of a 2:1 (v/v) chloroform:methanol mixture.

-

Vortex thoroughly to ensure complete dissolution. Due to the lipophilic nature of triglycerides, gentle heating in a warm water bath (e.g., 37°C) may be necessary to aid dissolution[6][7].

-

Store the stock solution at -20°C in a tightly sealed glass vial.

-

-

ISTD Working Solution (10 µg/mL):

-

Dilute the 1 mg/mL stock solution 1:100 with methanol. For example, add 10 µL of the stock solution to 990 µL of methanol.

-

Vortex thoroughly.

-

Prepare this working solution fresh daily or store at -20°C for short-term use.

-

Protocol 2: Spiking and Extraction from Human Plasma

This protocol utilizes a modified Folch extraction method, a common and effective technique for lipid extraction from plasma[1].

-

Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation of lipids[1].

-

Internal Standard Spiking:

-

In a clean microcentrifuge tube, add 50 µL of the thawed plasma sample.

-

Add 10 µL of the 10 µg/mL ISTD working solution to the plasma.

-

Vortex briefly to mix.

-

-

Protein Precipitation and Lipid Extraction:

-

Add 500 µL of a 2:1 (v/v) chloroform:methanol solution to the spiked plasma.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

-

-

Phase Separation:

-

Add 100 µL of LC-MS grade water to induce phase separation.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C. Three layers will be visible: an upper aqueous layer, a protein disk in the middle, and a lower organic layer containing the lipids[1].

-

-

Lipid Collection:

-

Carefully aspirate the lower organic layer using a glass Pasteur pipette and transfer it to a new clean tube. Be cautious not to disturb the protein disk.

-

-

Drying:

-

Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator.

-

-

Reconstitution:

-

Reconstitute the dried lipid extract in 100 µL of a 9:1 (v/v) methanol:toluene mixture or another solvent compatible with your LC system[8].

-

Vortex for 30 seconds to ensure the lipids are fully redissolved.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

-

Protocol 3: Spiking and Extraction from Tissue Samples (e.g., Liver)

-

Tissue Homogenization:

-

Accurately weigh approximately 50 mg of frozen tissue.

-

Homogenize the tissue in 1 mL of ice-cold phosphate-buffered saline (PBS) using a suitable homogenizer.

-

-

Internal Standard Spiking:

-

Transfer 100 µL of the tissue homogenate to a clean microcentrifuge tube.

-

Add 10 µL of the 10 µg/mL ISTD working solution.

-

Vortex briefly.

-

-

Lipid Extraction (MTBE Method): This method is another widely used protocol for lipid extraction.

-

Add 375 µL of methanol to the spiked homogenate and vortex.

-

Add 1.25 mL of MTBE and vortex for 1 hour at room temperature.

-

Add 312.5 µL of LC-MS grade water to induce phase separation.

-

Vortex for 1 minute and then centrifuge at 1,000 x g for 10 minutes.

-

-

Lipid Collection:

-

Carefully collect the upper organic layer and transfer to a new tube.

-

-

Drying and Reconstitution:

-

Follow steps 6 and 7 from Protocol 2.

-

LC-MS/MS Analysis

The following are suggested starting parameters for the LC-MS/MS analysis of triglycerides. Optimization may be required based on the specific instrumentation used.

| Parameter | Recommended Setting |

| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 60:40 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid[1] |

| Mobile Phase B | 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid[1] |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 55°C |

| Injection Volume | 5 µL |

| Gradient | Start at 30% B, increase to 100% B over 15 min, hold for 5 min, return to 30% B and equilibrate for 5 min. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Analyte) | e.g., for Tripalmitin (C51H98O6): m/z 825.8 [M+NH4]+ → various product ions (neutral loss of palmitic acid) |

| MRM Transition (ISTD) | This compound (C51H89D9O6): m/z 834.9 [M+NH4]+ → various product ions |

Data Presentation

Table 1: Linearity of Tripalmitin with this compound as Internal Standard

| Concentration (ng/mL) | Analyte Peak Area | ISTD Peak Area | Peak Area Ratio (Analyte/ISTD) |

| 1 | 1,520 | 50,100 | 0.030 |

| 5 | 7,650 | 50,500 | 0.151 |

| 10 | 15,300 | 49,800 | 0.307 |

| 50 | 75,900 | 50,200 | 1.512 |

| 100 | 152,500 | 49,900 | 3.056 |

| 500 | 761,000 | 50,300 | 15.129 |

| 1000 | 1,530,000 | 50,000 | 30.600 |

| R² | 0.999 |

Table 2: Recovery and Precision of Tripalmitin Spiked in Human Plasma

| Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) (n=5) | Recovery (%) | RSD (%) |

| 5 | 4.85 | 97.0 | 4.5 |

| 50 | 51.2 | 102.4 | 3.2 |

| 500 | 490.5 | 98.1 | 2.8 |

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. lcms.cz [lcms.cz]

- 3. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. abcam.com [abcam.com]

- 7. resources.novusbio.com [resources.novusbio.com]

- 8. youtube.com [youtube.com]

Quantitative Lipid Extraction Utilizing Deuterated Internal Standards: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of lipids from biological matrices, with a specific focus on the use of deuterated internal standards for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Accurate quantification of lipids is crucial for understanding their roles in cellular processes, disease pathogenesis, and as potential biomarkers in drug development. The inherent variability in sample preparation and analytical instrumentation necessitates the use of internal standards to ensure precision and accuracy. Deuterated lipids are ideal internal standards as they are chemically identical to their endogenous counterparts but are distinguishable by mass spectrometry due to the mass difference imparted by the deuterium atoms. This allows for the correction of sample loss during extraction and variations in ionization efficiency during analysis.[1][2]

This guide details three commonly employed lipid extraction methods—Folch, Bligh-Dyer, and Matyash—and provides protocols for their application with deuterated internal standards for quantitative lipidomics.

Principle of Stable Isotope Dilution

The methodology described herein employs the principle of stable isotope dilution. A known amount of a deuterated lipid internal standard is introduced to the biological sample at the beginning of the extraction process.[2] This "spike-in" standard undergoes the same procedural steps as the endogenous lipids. By measuring the peak area ratio of the endogenous analyte to its corresponding deuterated internal standard, precise quantification can be achieved, as this ratio remains constant even if there is loss of sample during preparation.[2]

Experimental Protocols

Materials and Reagents

-

Solvents: HPLC-grade or LC-MS grade methanol, chloroform, methyl-tert-butyl ether (MTBE), isopropanol, acetonitrile, and water.[1][3]

-

Deuterated Internal Standards: A commercially available deuterated lipid mixture (e.g., SPLASH® LIPIDOMIX®) or individual deuterated standards relevant to the lipid classes of interest (e.g., Arachidonic acid-d8).[3][4][5]

-

Other Reagents: Butylated hydroxytoluene (BHT) as an antioxidant, and high-purity water.[6]

-

Glassware: Use only glass tubes and vials to avoid contamination from plasticizers.[6]

General Workflow for Lipid Analysis

The overall process for quantitative lipid analysis using deuterated internal standards is depicted in the following workflow.

Lipid Extraction Protocols

The following are detailed protocols for the Folch, Bligh-Dyer, and Matyash extraction methods. The choice of method may depend on the specific lipid classes of interest and the sample matrix.[7][8][9]

The Folch method is a widely used technique for the extraction of a broad range of lipids.[9]

-

Sample Preparation: To 50 µL of plasma, add the deuterated internal standard mixture.[7]

-

Solvent Addition: Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture.[10]

-

Homogenization: Vortex the mixture thoroughly.

-

Incubation: Incubate on ice for 30 minutes.[7]

-

Phase Separation: Add 200 µL of water to induce phase separation. Centrifuge at 2000 x g for 10 minutes.[7][10]

-

Collection: Carefully collect the lower organic phase containing the lipids.[10]

-

Drying: Evaporate the solvent under a stream of nitrogen gas.[10]

The Bligh-Dyer method is a rapid extraction technique suitable for a variety of biological samples.[11]

-

Sample Preparation: To 50 µL of plasma, add the deuterated internal standard mixture.[7]

-

Solvent Addition: Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture.[10]

-

Homogenization: Vortex the mixture thoroughly.

-

Phase Separation: Add 125 µL of chloroform and 125 µL of water. Vortex and centrifuge at 2000 x g for 10 minutes.[10]

-

Collection: Collect the lower organic phase.[10]

-

Drying: Evaporate the solvent under a stream of nitrogen gas.[10]

The Matyash method utilizes methyl-tert-butyl ether (MTBE) as a less toxic alternative to chloroform.[10][12]

-

Sample Preparation: To 50 µL of plasma, add the deuterated internal standard mixture.[7]

-

Solvent Addition: Add 750 µL of MTBE and 250 µL of methanol.[10]

-

Homogenization: Vortex the mixture.

-

Incubation: Incubate on an orbital shaker for 1 hour at 4°C.[7]

-

Phase Separation: Add 188 µL of water to induce phase separation. Centrifuge at 14,000 rpm for 2 minutes.[3]

-

Collection: Collect the upper organic phase.[12]

-

Drying: Evaporate the solvent under a stream of nitrogen gas.[3]

LC-MS/MS Analysis

-

Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the liquid chromatography (LC) mobile phase (e.g., 100 µL of isopropanol:acetonitrile:water 2:1:1 v/v/v).

-

Chromatography: Separate the lipid species using a reverse-phase C18 column. A typical mobile phase gradient consists of water with an additive (e.g., formic acid or ammonium formate) and an organic solvent mixture (e.g., acetonitrile/isopropanol).[1][3]

-

Mass Spectrometry: Operate the mass spectrometer in a targeted fashion using Multiple Reaction Monitoring (MRM) for triple quadrupole instruments or parallel reaction monitoring for high-resolution instruments.[1][2] This involves monitoring specific precursor-to-product ion transitions for each endogenous lipid and its corresponding deuterated internal standard.[2]

Data Presentation: Quantitative Comparison of Extraction Methods

The following tables summarize the relative peak areas of various lipid classes extracted from human plasma using the Folch, Bligh-Dyer, and Matyash methods. The data is adapted from a study by Reis et al. (2018) and illustrates the differential extraction efficiencies of these methods for various lipid classes.[7][13] A sample-to-solvent ratio of 1:20 (v/v) was used for this comparison.[7]

Table 1: Relative Peak Areas of Major Lipid Classes

| Lipid Class | Folch | Bligh-Dyer | Matyash |

| Phosphatidylcholine (PC) | ~1.2e8 | ~1.1e8 | ~9.0e7 |

| Lysophosphatidylcholine (LPC) | ~1.8e7 | ~1.6e7 | ~1.2e7 |

| Phosphatidylethanolamine (PE) | ~4.0e6 | ~3.8e6 | ~3.0e6 |

| Triacylglycerol (TG) | ~2.5e8 | ~2.4e8 | ~2.2e8 |

| Diacylglycerol (DG) | ~1.5e6 | ~1.4e6 | ~1.2e6 |

| Cholesteryl Ester (CE) | ~5.0e7 | ~4.8e7 | ~4.5e7 |

Table 2: Relative Peak Areas of Less Abundant Lipid Classes

| Lipid Class | Folch | Bligh-Dyer | Matyash |

| Phosphatidylinositol (PI) | ~8.0e5 | ~7.5e5 | ~4.0e5 |

| Phosphatidylserine (PS) | ~2.5e5 | ~2.3e5 | ~1.5e5 |

| Ceramide (Cer) | ~3.0e5 | ~2.8e5 | ~2.0e5 |

| Sphingomyelin (SM) | ~6.0e6 | ~5.5e6 | ~4.0e6 |

Note: The values presented are approximate relative peak areas and are intended for comparative purposes. Actual values will vary depending on the specific sample and instrumentation.

The data indicates that for many lipid classes, the Folch and Bligh-Dyer methods yield higher peak areas compared to the Matyash method when using a 1:20 sample-to-solvent ratio.[7] However, the Matyash method offers the advantage of using a less toxic solvent.[10] The optimal extraction method should be chosen based on the specific lipids of interest and laboratory safety considerations.

Signaling Pathway Visualization

The following diagram illustrates a simplified signaling pathway for arachidonic acid, a key fatty acid involved in inflammatory processes.[1][4][14]

Conclusion

The use of deuterated internal standards in conjunction with optimized lipid extraction protocols is essential for achieving accurate and reproducible quantification of lipids in complex biological samples. The choice of extraction method—Folch, Bligh-Dyer, or Matyash—should be carefully considered based on the target lipid classes and experimental context. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to implement robust quantitative lipidomics workflows.

References

- 1. Figure 1, [Schematic representation of the arachidonic...]. - Multiple Sclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. agilent.com [agilent.com]

- 4. researchgate.net [researchgate.net]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 6. Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Mammalian Cell- and Plasma-Based Lipidomics Studies | NIST [nist.gov]

- 7. Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Human Plasma-Based Lipidomics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL[S] | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Lipidomics reveals a remarkable diversity of lipids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Extraction, chromatographic and mass spectrometric methods for lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Metabolism and Detection of Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]

Application Notes and Protocols for Stable Isotope Tracing with Propane-1,2,3-triyl tripalmitate-d9-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propane-1,2,3-triyl tripalmitate-d9-1, a deuterated analog of tripalmitin, serves as a powerful tool in metabolic research. As an isotopically labeled triglyceride, it enables the precise tracing of lipid metabolic pathways in vitro and in vivo. This stable isotope tracer allows for the quantitative analysis of triglyceride digestion, fatty acid uptake, and incorporation into complex lipids without the safety concerns associated with radioactive isotopes. Its use, coupled with mass spectrometry, provides invaluable insights into lipid metabolism, dyslipidemia, and the mechanism of action of therapeutic agents targeting lipid pathways. This document provides detailed application notes and protocols for utilizing this compound in stable isotope tracing studies.

Applications

This compound is a versatile tracer for a range of applications in metabolic research, including:

-

Triglyceride Metabolism and Turnover: Quantifying the rate of hydrolysis of triglycerides and the subsequent fate of the released fatty acids and glycerol backbone.

-

Fatty Acid Uptake and Distribution: Tracing the absorption of palmitate from the gut and its distribution to various tissues and incorporation into different lipid pools.

-

De Novo Lipogenesis: In combination with other tracers like deuterated water, it can help dissect the contribution of dietary versus newly synthesized fatty acids to triglyceride stores.

-

Drug Discovery and Development: Evaluating the effect of therapeutic compounds on lipid metabolism, such as inhibitors of lipases or fatty acid transporters.

-

Nutritional Science: Studying the metabolic fate of dietary saturated fats and their role in health and disease.

Experimental Protocols

The following are generalized protocols for in vivo and in vitro studies using this compound. Researchers should optimize these protocols for their specific experimental models and objectives.

In Vivo Oral Gavage Study in Rodents

This protocol describes the administration of this compound to rodents to trace the absorption and metabolism of dietary triglycerides.

Materials:

-

This compound

-

Vehicle (e.g., olive oil or a suitable lipid emulsion)

-

Oral gavage needles

-

Rodents (e.g., mice or rats, fasted overnight)

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Tissue collection tools

-

Liquid nitrogen for snap-freezing tissues

-

Internal standards for mass spectrometry (e.g., C17:0-containing lipids)

Procedure:

-

Tracer Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle. A typical dose might range from 50 to 200 mg/kg body weight, depending on the research question.

-

Animal Preparation: Fast animals overnight (12-16 hours) with free access to water to ensure clearance of dietary lipids.

-

Tracer Administration: Administer the prepared tracer suspension via oral gavage. Record the exact time of administration.

-

Blood and Tissue Collection: At predetermined time points (e.g., 0, 30, 60, 120, 240 minutes) post-gavage, collect blood samples via tail vein or cardiac puncture. For terminal studies, collect relevant tissues (e.g., intestine, liver, adipose tissue, muscle, heart) and immediately snap-freeze in liquid nitrogen.

-

Sample Processing:

-

Plasma: Centrifuge blood samples at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.

-

Tissues: Store frozen tissues at -80°C until lipid extraction.

-

-

Lipid Extraction:

-

Thaw plasma and tissue samples on ice.

-

Perform lipid extraction using a modified Folch or Bligh-Dyer method. Briefly, homogenize tissues in a chloroform:methanol mixture (2:1, v/v). For plasma, add the solvent mixture directly.

-

Add an internal standard mix at the beginning of the extraction for quantification.

-

After phase separation, collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen gas.

-

-

Mass Spectrometry Analysis:

-

Resuspend the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol:chloroform 1:1).

-

Use a high-resolution mass spectrometer to detect and quantify the deuterated palmitate and its incorporation into various lipid species (e.g., triglycerides, phospholipids, cholesteryl esters).

-

Develop a targeted MS/MS method to specifically monitor the transition of the d9-palmitate precursor ion to its characteristic product ions.

-

In Vitro Cell Culture Labeling

This protocol outlines the use of this compound to study lipid metabolism in cultured cells.

Materials:

-

This compound

-

Cell line of interest (e.g., hepatocytes, adipocytes, myotubes)

-

Cell culture medium and supplements

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Internal standards for mass spectrometry

Procedure:

-

Tracer Preparation: Prepare a stock solution of this compound complexed to fatty acid-free BSA. This improves its solubility and delivery to the cells.

-

Cell Culture: Plate cells and grow to the desired confluency.

-

Labeling: Replace the normal culture medium with a medium containing the d9-Tripalmitate-BSA complex at a final concentration typically ranging from 10 to 100 µM.

-

Time Course Experiment: Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours).

-

Cell Harvesting and Lipid Extraction:

-

At each time point, wash the cells with ice-cold PBS to remove excess tracer.

-

Scrape the cells and perform lipid extraction as described in the in vivo protocol.

-

-

Mass Spectrometry Analysis: Analyze the lipid extracts by LC-MS/MS to determine the incorporation of d9-palmitate into cellular lipid pools.

Data Presentation

Quantitative data from stable isotope tracing studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Incorporation of d9-Palmitate into Plasma Lipids in Mice Following Oral Gavage of this compound

| Time (minutes) | d9-Palmitate in Triglycerides (µM) | d9-Palmitate in Phospholipids (µM) | d9-Palmitate in Cholesteryl Esters (µM) |

| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |

| 30 | 15.2 ± 3.1 | 1.8 ± 0.4 | 0.5 ± 0.1 |

| 60 | 45.8 ± 7.2 | 5.5 ± 1.1 | 1.2 ± 0.3 |

| 120 | 28.1 ± 5.6 | 8.9 ± 1.5 | 2.1 ± 0.5 |

| 240 | 10.5 ± 2.3 | 6.2 ± 1.0 | 1.8 ± 0.4 |

Data are presented as mean ± SEM (n=6 per group). This is example data and does not reflect actual experimental results.

Table 2: Distribution of d9-Palmitate in Various Tissues 4 Hours Post-Gavage

| Tissue | d9-Palmitate Enrichment (% of total palmitate) |

| Intestine | 25.3 ± 4.5 |

| Liver | 12.8 ± 2.1 |

| Adipose Tissue | 8.5 ± 1.7 |

| Skeletal Muscle | 3.1 ± 0.6 |

| Heart | 4.5 ± 0.9 |

Data are presented as mean ± SEM (n=6 per group). This is example data and does not reflect actual experimental results.

Visualization of Pathways and Workflows

Caption: Metabolic fate of orally administered d9-Tripalmitate.

Caption: In vivo experimental workflow for d9-Tripalmitate tracing.

Application Note & Protocol: Creating a Calibration Curve for Triglyceride Quantification

Audience: Researchers, scientists, and drug development professionals.

Introduction